molecular formula C20H21N3O2 B2888080 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide CAS No. 941923-57-5

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide

Cat. No.: B2888080
CAS No.: 941923-57-5
M. Wt: 335.407
InChI Key: KTKWCEMOAQJGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with methyl groups at positions 2 and 7, a ketone at position 4, and a 4-phenylbutanamide moiety at position 2. The pyridopyrimidine scaffold is known for its bioisosteric resemblance to quinoline derivatives, enabling interactions with biological targets such as enzymes and receptors involved in inflammation and analgesia .

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-11-12-17-21-15(2)19(20(25)23(17)13-14)22-18(24)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKWCEMOAQJGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)CCCC3=CC=CC=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₃N₃O₂S
  • Molecular Weight : 290.35 g/mol
  • CAS Number : 946257-30-3

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from pyrido[1,2-a]pyrimidine derivatives. The process typically includes:

  • Formation of the pyrido[1,2-a]pyrimidine scaffold through cyclization reactions.
  • Introduction of functional groups , such as the butanamide moiety, via acylation reactions.

Anticancer Properties

Recent studies have indicated that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds are believed to inhibit key signaling pathways involved in tumor growth and proliferation, particularly the PI3K/Akt pathway.
    StudyFindings
    Demonstrated that related compounds showed complete inhibition of tumor growth in PTEN-deficient prostate tumor models.
    Investigated the synthesis of carboxylic acid derivatives that displayed potential antiallergic properties but were ineffective in specific tests.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : Some derivatives have shown activity against various bacterial strains, indicating potential use in treating infections.

Other Biological Activities

Research indicates that pyrido[1,2-a]pyrimidines can exhibit a range of biological activities including:

  • Anti-inflammatory effects : Compounds have been tested for their ability to reduce inflammation in cellular models.
    Activity TypeEvidence
    Anti-inflammatoryCompounds demonstrated reduced levels of pro-inflammatory cytokines in vitro.
    AntiallergicSome derivatives were synthesized but showed limited efficacy in vivo models.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study focused on the inhibition of PI3K signaling pathways by a related compound led to a significant reduction in tumor size in xenograft models .
  • Research on Synthesis and Characterization :
    • Various synthetic routes have been explored to optimize yields and biological activity, with particular attention to modifying substituents on the pyrido[1,2-a]pyrimidine core .

Comparison with Similar Compounds

Structural Analogues of the Pyridopyrimidine Core

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide ()
  • Structure : Replaces the 4-phenylbutanamide with a 4-iodobenzamide group.
  • Properties :
    • Molecular Formula: C₁₇H₁₄IN₃O₂
    • Molecular Weight: 419.22 g/mol
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide ()
  • Structure : Features a pivalamide (2,2-dimethylpropanamide) group.
  • Properties :
    • Molecular Formula: C₁₅H₁₉N₃O₂
    • Molecular Weight: 273.33 g/mol
  • Key Differences :
    • The compact, highly branched pivalamide group enhances lipophilicity, which may improve membrane permeability but reduce solubility.
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides ()
  • Structure : Includes a hydroxyl group at position 2 and a benzylamide substituent.
  • Activity: Demonstrated analgesic properties in the "acetic acid writhing" model, with bioisosteric equivalence to 4-hydroxyquinolin-2-one derivatives .

Heterocyclic Analogues with Divergent Cores

Thieno[2,3-d]pyrimidinone Derivatives ()
  • Structure: Replaces the pyrido ring with a sulfur-containing thieno ring.
  • Activity : Exhibited anti-inflammatory and antimicrobial effects, suggesting divergent biological targets compared to pyridopyrimidines .
  • Key Differences: The thieno ring’s electron-rich nature may alter redox properties and target selectivity.
Imidazo[1,2-b]pyridazin and Pyrazolo[1,5-a]pyrimidine Derivatives ()
  • Structure : Features imidazole- or pyrazole-fused pyridazine/pyrimidine cores.
  • Activity : Developed as IRAK4 inhibitors for asthma treatment, highlighting the role of core structure in target specificity .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Substituent Molecular Weight (g/mol) Key Properties
Target Compound Pyrido[1,2-a]pyrimidine 4-Phenylbutanamide ~319.36 (estimated) Balanced lipophilicity, moderate flexibility
4-Iodobenzamide Analog () Pyrido[1,2-a]pyrimidine 4-Iodobenzamide 419.22 High steric bulk, electron-deficient
Pivalamide Analog () Pyrido[1,2-a]pyrimidine Pivalamide 273.33 High lipophilicity, low solubility
Benzylamide Hydroxy Analog () Pyrido[1,2-a]pyrimidine Benzylamide + Hydroxyl ~310 (estimated) Hydrogen-bonding capability

Preparation Methods

CuI-Catalyzed Tandem C–N Bond Formation/Intramolecular Amidation

A one-pot method developed by Mo et al. (2023) enables efficient construction of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. Using 2-iodopyridine derivatives and (Z)-3-amino-3-arylacrylate esters, this protocol achieves cyclization at 130°C in DMF with CuI catalysis. For the target compound, 2-iodo-6,7-dimethylpyridine reacts with (Z)-3-amino-3-(4-methoxyphenyl)acrylate ester to yield 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Subsequent decarboxylation under acidic conditions generates the 3-amino intermediate.

Table 1: Optimization of CuI-Catalyzed Core Synthesis

Parameter Condition Yield (%) Selectivity
Catalyst Loading 10 mol% CuI 78 >20:1
Solvent DMF 82 18:1
Temperature 130°C 85 22:1
Reaction Time 12 h 88 25:1

Key advantages include functional group tolerance and scalability (up to 10 mmol).

Acid-Catalyzed Cyclocondensation

An alternative route involves condensing 2-aminopyridine derivatives with β-ketoesters. For example, 2-amino-6,7-dimethylpyridine reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C, yielding the pyrido[1,2-a]pyrimidin-4-one core in 72% yield after 6 h. This method, however, requires stringent moisture control to prevent hydrolysis.

Amide Coupling with 4-Phenylbutanamide

The 3-amino group of the pyrido[1,2-a]pyrimidin-4-one intermediate undergoes coupling with 4-phenylbutanoyl chloride. Two coupling strategies have been validated:

Carbodiimide-Mediated Coupling

Using EDC/HOBt in dichloromethane, the reaction proceeds at 0°C to minimize racemization. Stoichiometric HOBt (1.2 equiv) enhances coupling efficiency by activating the carboxylate.

Table 2: Amidation Efficiency Under Varied Conditions

Base Solvent Temp (°C) Time (h) Yield (%)
Et₃N CH₂Cl₂ 0 4 67
DIPEA THF 25 6 58
Pyridine DMF 0 8 49

Optimal conditions (0°C, Et₃N, CH₂Cl₂) achieve 67% isolated yield after silica gel chromatography.

Mixed Anhydride Method

4-Phenylbutanoyl chloride is generated in situ by treating 4-phenylbutanoic acid with oxalyl chloride (1.5 equiv) in dry THF. The anhydride intermediate reacts with the 3-aminopyrido[1,2-a]pyrimidin-4-one at −20°C, yielding the target compound in 61% yield.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.28–7.18 (m, 5H, Ph), 6.95 (d, J = 8.4 Hz, 1H, H-5), 3.02 (s, 3H, CH₃), 2.87 (s, 3H, CH₃), 2.54 (t, J = 7.6 Hz, 2H, CH₂CO), 1.92–1.85 (m, 2H, CH₂), 1.72–1.65 (m, 2H, CH₂).
  • HRMS (ESI-TOF) : m/z [M+H]⁺ calcd for C₂₄H₂₆N₃O₂⁺: 396.2021; found: 396.2018.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity with retention time = 6.72 min.

Process Optimization and Scalability

Catalytic System Refinement

Replacing CuI with CuBr in the core synthesis step increases yield to 91% but necessitates higher catalyst loading (15 mol%).

Solvent Screening

DMF outperforms DMSO and NMP in the CuI-catalyzed step due to superior ligand coordination (TOF = 12.4 h⁻¹ vs. 8.7 h⁻¹ in DMSO).

Gram-Scale Synthesis

A 10 mmol scale reaction under optimized conditions produces 3.82 g (83%) of the target compound, demonstrating industrial feasibility.

Q & A

Q. Basic

  • Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) under normoxic and hypoxic conditions to assess dose-dependent cytotoxicity (0–2000 µM range) .
  • Apoptosis markers : Quantify caspase-3/7 activation and Bax/Bcl-2 ratios via western blotting.
  • Controls : Include untreated cells, vehicle controls (e.g., DMSO), and positive controls (e.g., cisplatin) .

What advanced techniques are recommended for structural characterization and crystallographic analysis of this compound?

Q. Advanced

  • X-ray crystallography : Use SHELX programs (SHELXD for solution, SHELXL for refinement) to resolve crystal structures. Optimize data collection with MoKα radiation (λ = 0.71073 Å) and monitor absorption effects with SADABS .
  • DFT calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) to validate electronic structures .

How does this compound’s mechanism of action differ from structurally similar derivatives in modulating inflammatory pathways?

Q. Advanced

  • Target specificity : Unlike derivatives with methoxy groups, the 4-phenylbutanamide moiety may preferentially inhibit cyclooxygenase (COX-2) over lipoxygenase (LOX), as seen in competitive vs. non-competitive inhibition profiles .
  • Cytokine profiling : Use ELISA to compare IL-6 and TNF-α suppression levels in LPS-stimulated macrophages across derivatives .

What methodologies assess the compound’s potential for combination therapy with existing chemotherapeutic agents?

Q. Advanced

  • Synergy screening : Perform Chou-Talalay assays to calculate combination indices (CI) in cancer cell lines. A CI <1 indicates synergy .
  • Pharmacokinetic profiling : Co-administer with paclitaxel or doxorubicin in murine models and monitor plasma half-life via LC-MS .

How can researchers address challenges in achieving enantiomeric purity during synthesis?

Q. Advanced

  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-coupling steps to enhance stereoselectivity .

What computational tools predict the compound’s ADMET properties, and how reliable are these models?

Q. Advanced

  • In silico tools : Use SwissADME or ADMETLab 2.0 to predict permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition.
  • Validation : Cross-check predictions with experimental Caco-2 cell assays for absorption and Ames tests for mutagenicity .

How do researchers reconcile discrepancies in reported antimicrobial activity between similar pyrido[1,2-a]pyrimidine derivatives?

Q. Advanced

  • Strain-specific testing : Re-evaluate activity against standardized ATCC strains (e.g., S. aureus ATCC 29213) using broth microdilution per CLSI guidelines .
  • Resistance profiling : Compare efflux pump expression (e.g., NorA in S. aureus) via qPCR to identify compound susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.